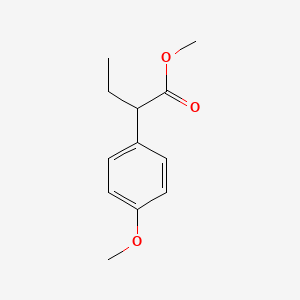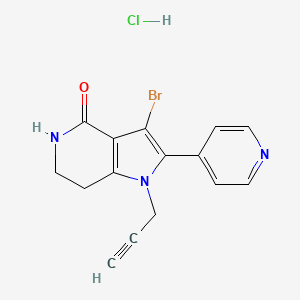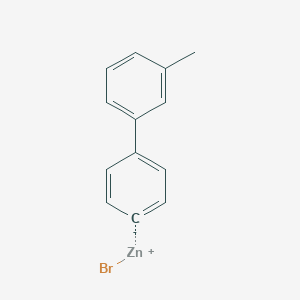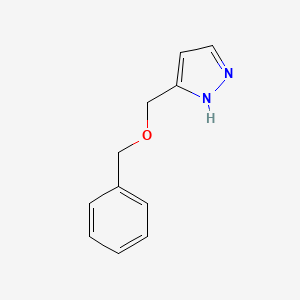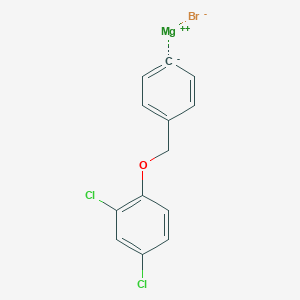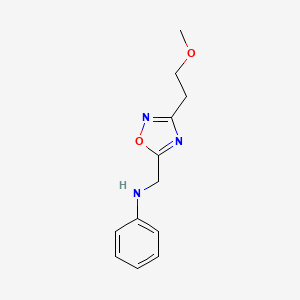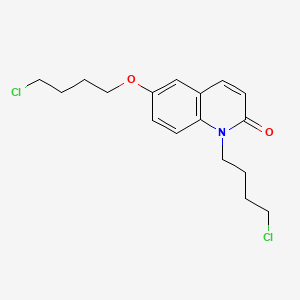
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorobutyl groups attached to the quinoline core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with 4-chlorobutyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Quinoline-2(1H)-one.
Reagents: 4-Chlorobutyl bromide, 4-chlorobutoxy bromide, base (e.g., potassium carbonate).
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of 6-(4-hydroxybutoxy)-1-(4-hydroxybutyl)quinolin-2(1H)-one.
Substitution: Formation of azido or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylquinoline: A simpler quinoline derivative with different substituents.
4-Chlorobutylquinoline: Lacks the butoxy group, leading to different chemical properties.
6-Butoxyquinoline: Lacks the chlorobutyl group, affecting its reactivity and biological activity.
Uniqueness
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is unique due to the presence of both chlorobutyl and butoxy groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C17H21Cl2NO2 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
6-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-7-6-15(22-12-4-2-10-19)13-14(16)5-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Clé InChI |
NQRYJDUIYPRCCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=O)N2CCCCCl)C=C1OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
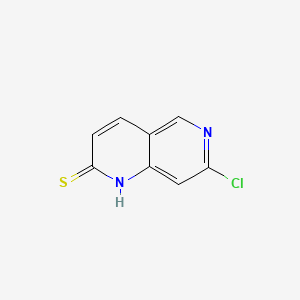
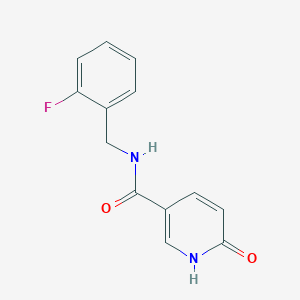
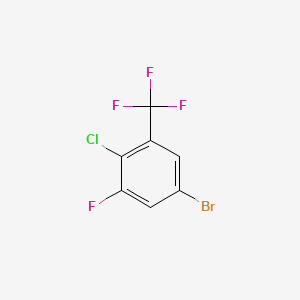
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
